molecular formula C11H20O B1266959 4-Tert-butylcycloheptanone CAS No. 5932-62-7

4-Tert-butylcycloheptanone

Cat. No. B1266959
CAS RN: 5932-62-7
M. Wt: 168.28 g/mol
InChI Key: PDCFNNIMYIKGMD-UHFFFAOYSA-N
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Description

4-Tert-butylcyclohexanone is a chemical compound with the molecular formula C10H18O . It has an average mass of 154.249 Da and a monoisotopic mass of 154.135757 Da .


Synthesis Analysis

The biotransformation of 4-tert-butylcyclohexanone was conducted using ten anthracnose fungi as biocatalysts . The 4-tert-butylcyclohexanone was reduced to the corresponding cis- and trans- alcohols . In another experiment, the reduction of 4-tert-butylcyclohexanone was performed using two different reductants: NaBH4 and lithium tri-sec-butylborohydride (L-Selectride) .


Molecular Structure Analysis

The molecular structure of 4-Tert-butylcycloheptanone consists of carbon, hydrogen, and oxygen atoms . The structure can be represented as (CH3)3CC6H9(=O) .


Chemical Reactions Analysis

In general chemistry, reduction reactions are often described as electron transfer processes in which an ion or a neutral atom gains electrons . In the case of 4-tert-butylcyclohexanone, the reduction of a ketone to a secondary hydroxyl is a common reaction .


Physical And Chemical Properties Analysis

4-Tert-butylcyclohexanone has a molecular weight of 154.25 g/mol . It is a compound of carbon, hydrogen, and oxygen with the formula C10H18O .

Mechanism of Action

The reduction of a carbonyl to a hydroxyl converts an sp2-hybridized carbon to an sp3 center . This means it is possible to form a new chiral center through this process . If the hydride approaches from either “face” of the carbonyl carbon with equal likelihood, the reduction product of an achiral ketone is a racemic mixture .

Safety and Hazards

4-Tert-butylcyclohexanone is harmful if swallowed and harmful to aquatic life with long-lasting effects . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this substance .

Future Directions

The reduction of 4-tert-butylcyclohexanone has been studied using various reductants . Future research could explore other potential reductants or methods for the reduction of this compound. Additionally, the environmental impact and safety of this compound could be further investigated .

properties

IUPAC Name

4-tert-butylcycloheptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-11(2,3)9-5-4-6-10(12)8-7-9/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCFNNIMYIKGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60295935
Record name 4-tert-butylcycloheptanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60295935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butylcycloheptanone

CAS RN

5932-62-7
Record name NSC106333
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106333
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-tert-butylcycloheptanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60295935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the different forms (keto vs. enol) observed in trichloromethyl-β-diketones?

A1: The research article [] investigates a series of trichloromethyl-β-diketones, including a derivative of 4-tert-butylcycloheptanone, namely 2-trichloroacetyl-4-tert-butylcycloheptanone. While 4-tert-butylcycloheptanone itself is not directly studied for its keto-enol tautomerism, the study found that the equilibrium between the keto and enol forms in these diketones is influenced by the substituents present. For instance, compounds with bulky substituents like tert-butyl groups on the cycloalkane ring (e.g., 2-trichloroacetyl-4-tert-butylcycloheptanone) were found to exist predominantly in the keto form. This information is valuable for understanding the reactivity and potential applications of these compounds.

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